molecular formula C17H11N3O5S2 B2788430 N-[(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-4-NITROBENZAMIDE CAS No. 713091-74-8

N-[(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-4-NITROBENZAMIDE

Cat. No.: B2788430
CAS No.: 713091-74-8
M. Wt: 401.41
InChI Key: OCLFIFOQTWUIEA-GSPDUGTFSA-N
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Description

N-[(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-4-NITROBENZAMIDE is a thiazolidinone derivative characterized by a conjugated enone system, a furan moiety, and a 4-nitrobenzamide substituent. The compound’s synthesis typically involves condensation reactions, as exemplified by similar derivatives in the literature . The presence of the sulfanylidene group and nitrobenzamide substituent distinguishes it from other thiazolidinone analogs, influencing its reactivity and intermolecular interactions .

Properties

IUPAC Name

N-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O5S2/c21-15(11-6-8-12(9-7-11)20(23)24)18-19-16(22)14(27-17(19)26)5-1-3-13-4-2-10-25-13/h1-10H,(H,18,21)/b3-1+,14-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLFIFOQTWUIEA-GSPDUGTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-4-NITROBENZAMIDE typically involves multiple steps. One common method includes the condensation of 4-nitrobenzoyl chloride with a thiazolidinone derivative, followed by the introduction of the furan-2-yl group through a series of reactions involving aldehydes and other reagents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-4-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-4-NITROBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Differences Among Thiazolidinone Derivatives

Compound Name Substituent on Thiazolidinone Ring Key Functional Groups
N-[(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-4-NITROBENZAMIDE 4-Nitrobenzamide Furan, enone, sulfanylidene, nitro
(5Z)-3-(4-Chlorophenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 4-Chlorophenyl Furan, enone, sulfanylidene, chloro
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Phenyl Dioxothiazolidinone, benzamide

Key Observations :

  • The enone system (α,β-unsaturated ketone) and furan moiety are conserved across analogs, suggesting shared photophysical or coordination properties .

Spectroscopic Comparisons

NMR Analysis

Table 2: Hypothetical NMR Chemical Shift Differences in Key Regions
Compound Region A (ppm) Region B (ppm) Notes
Target Compound 7.8–8.2 6.0–6.5 Nitrobenzamide protons dominate Region A
(5Z)-3-(4-Chlorophenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 7.3–7.7 6.0–6.5 Chlorophenyl protons in Region A
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide 7.1–7.5 6.2–6.6 Simpler aromatic environment

Insights :

  • Region A (aromatic protons) shows distinct shifts due to substituent electronic effects (e.g., nitro vs. chloro groups) .
  • Region B (furan and enone protons) remains consistent, indicating minimal conformational changes in the core structure .

Mass Spectrometry (MS)

Molecular networking via MS/MS data (cosine score ≥0.8) suggests high similarity between the target compound and its 4-chlorophenyl analog, driven by conserved fragmentation patterns of the thiazolidinone-furan backbone . Differences arise in the substituent-derived ions (e.g., m/z 154 for nitrobenzamide vs. m/z 111 for chlorophenyl) .

Biological Activity

N-[(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-4-NITROBENZAMIDE is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazolidine ring, a furan moiety, and a nitrobenzamide group, which contribute to its diverse pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound emphasizes the presence of multiple functional groups that enhance its reactivity and biological potential. The compound is characterized by:

  • Thiazolidine Ring : Contains sulfur and nitrogen atoms, contributing to its biological activity.
  • Furan Moiety : Known for its role in various chemical reactions and biological interactions.
  • Nitrobenzamide Group : Often associated with antibacterial and anticancer properties.

Table 1: Key Structural Features

FeatureDescription
Thiazolidine RingSulfur and nitrogen-containing heterocycle
Furan MoietyConjugated system enhancing reactivity
Nitrobenzamide GroupPotential for antimicrobial and anticancer effects

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with thiazolidine structures demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Compounds with similar configurations have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease. For example, certain thiazolidine derivatives have shown strong AChE inhibition with IC50 values significantly lower than standard inhibitors .

Case Studies

  • Antibacterial Activity : A study synthesized a series of thiazolidine derivatives and evaluated their antibacterial properties. The most active compounds exhibited IC50 values ranging from 0.63 to 6.28 µM against specific bacterial strains, indicating a promising avenue for developing new antibacterial agents .
  • Enzyme Inhibition : Another investigation highlighted the efficacy of thiazolidine-based compounds in inhibiting urease, a key enzyme in the treatment of certain gastrointestinal disorders. The results demonstrated that these compounds could serve as potential therapeutic agents following further in vivo evaluations .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. For instance, its ability to inhibit AChE may be attributed to structural complementarity with the enzyme's active site, leading to competitive inhibition.

MechanismDescription
Enzyme InhibitionCompetitive inhibition of AChE and urease
Antimicrobial ActionDisruption of bacterial cell wall synthesis

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for N-[(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-4-NITROBENZAMIDE?

  • Methodology : Multi-step synthesis typically involves condensation of furan-2-ylprop-2-enal derivatives with thiazolidinone precursors, followed by nitrobenzamide coupling. Key steps include:

  • Cyclization : Use of thiourea derivatives under reflux in ethanol or DMF to form the thiazolidinone core .
  • Coupling : Reaction with 4-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) to attach the nitrobenzamide group .
    • Optimization : Adjusting solvent polarity (e.g., switching from DMF to THF) and temperature (60–80°C) improves yield and minimizes side products .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy :

  • NMR : ¹H/¹³C NMR confirms regiochemistry of the ene-ylidene and nitrobenzamide groups. Key signals: furan protons (δ 6.3–7.5 ppm), thione sulfur (indirectly via DEPT-135) .
  • IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C=S (1250–1300 cm⁻¹) validate the thiazolidinone scaffold .
    • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths and angles, particularly for the (E)-configured double bonds .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

  • In vitro screening :

  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC values).
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
    • Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to assess potency .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, weak diffraction) be resolved during structural analysis?

  • Software tools : SHELXD for phase problem solutions in low-symmetry space groups (e.g., P2₁/c) and SHELXL for refining twinned data via HKLF5 format .
  • Experimental adjustments :

  • Cryocooling : Mitigate radiation damage during data collection.
  • Data merging : Use SCALEPACK to merge multiple datasets from twinned crystals .

Q. What computational strategies validate the electronic structure and reactivity of this compound?

  • DFT calculations :

  • Basis sets : B3LYP/6-311+G(d,p) optimizes geometry and computes frontier orbitals (HOMO-LUMO gap) to predict reactivity .
  • Molecular docking : AutoDock Vina screens binding affinity to biological targets (e.g., bacterial DNA gyrase) .
    • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

Q. How do structural modifications (e.g., substituent variation) impact bioactivity?

  • SAR studies :

  • Nitro group position : Compare 4-nitro vs. 3-nitro benzamide derivatives in antimicrobial assays .
  • Furan replacement : Substitute furan with thiophene or pyrrole to evaluate changes in π-π stacking interactions .
    • Data analysis : Use ANOVA to statistically compare IC₅₀ values across analogs (p < 0.05 significance) .

Data Contradiction and Theoretical Framework Integration

Q. How should discrepancies between experimental and computational binding energies be addressed?

  • Reconciliation steps :

Re-optimize ligands : Ensure protonation states match physiological conditions (e.g., pH 7.4).

Solvent effects : Include implicit solvent models (e.g., PBSA) in docking simulations .

Experimental validation : SPR or ITC assays quantify binding constants to resolve conflicts .

Q. What theoretical frameworks guide the design of derivatives with enhanced selectivity?

  • Conceptual basis :

  • Bioisosterism : Replace nitro groups with sulfonamides to maintain electronegativity while reducing toxicity .
  • Hammett constants : Predict electronic effects of substituents on thiazolidinone reactivity .
    • Hypothesis testing : Design 10–15 analogs with systematic substituent changes and correlate σ/π parameters with bioactivity .

Tables for Key Data

Table 1 : Synthesis Optimization Parameters

StepSolventTemperature (°C)Yield (%)Reference
CyclizationDMF8062
Benzamide couplingTHF6078

Table 2 : Computational vs. Experimental Binding Energies (kcal/mol)

TargetDFT (B3LYP)Docking (AutoDock)Experimental (ITC)
DNA Gyrase (E. coli)-8.2-7.9-8.5 ± 0.3

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